molecular formula C13H9F2N B11888448 1-(Difluoromethyl)naphthalene-7-acetonitrile

1-(Difluoromethyl)naphthalene-7-acetonitrile

Cat. No.: B11888448
M. Wt: 217.21 g/mol
InChI Key: XEEXUAAHNJMPJT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-7-acetonitrile is an organic compound with the molecular formula C13H9F2N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a difluoromethyl group (-CF2H) and an acetonitrile group (-CH2CN)

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-7-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-7-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    1-(Trifluoromethyl)naphthalene-7-acetonitrile: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.

    1-(Fluoromethyl)naphthalene-7-acetonitrile: Contains a fluoromethyl group (-CH2F) instead of a difluoromethyl group.

    1-(Methyl)naphthalene-7-acetonitrile: Contains a methyl group (-CH3) instead of a difluoromethyl group.

Uniqueness: 1-(Difluoromethyl)naphthalene-7-acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .

Properties

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

2-[8-(difluoromethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H9F2N/c14-13(15)11-3-1-2-10-5-4-9(6-7-16)8-12(10)11/h1-5,8,13H,6H2

InChI Key

XEEXUAAHNJMPJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC#N)C(=C1)C(F)F

Origin of Product

United States

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